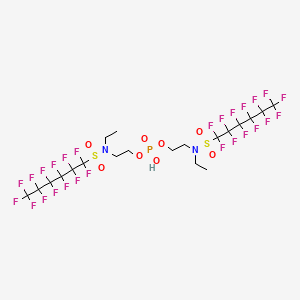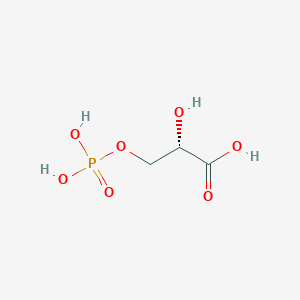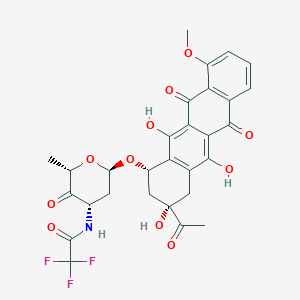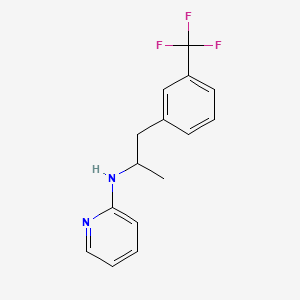
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylamino-1,1-di-2-thienyl-1-butanol is a chemical compound known for its unique structure and properties It is characterized by the presence of two thienyl groups attached to a butanol backbone, with a dimethylamino group at the first carbon position
Preparation Methods
The synthesis of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Dimethylamino-1,1-di-2-thienyl-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Dimethylamino-1,1-di-2-thienyl-1-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thienyl groups contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Dimethylamino-1,1-di-2-thienyl-1-butanol can be compared with similar compounds such as:
3-Dimethylamino-1,1-di-2-thienyl-1-butene: This compound has a similar structure but differs in the presence of a double bond.
3-Dimethylamino-1,1-di-2-thienyl-1-propanol: This compound has a shorter carbon chain, which affects its reactivity and applications. The uniqueness of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol lies in its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
6293-00-1 |
|---|---|
Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
KUYLKQQSZDJZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
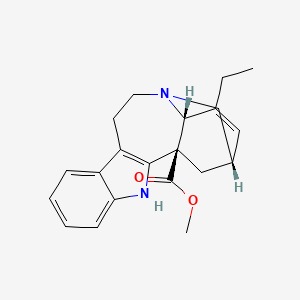
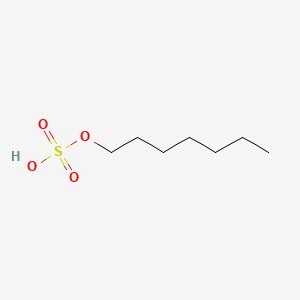
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)


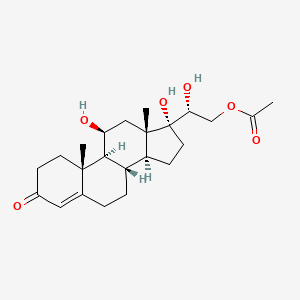

![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
